1H-Benzotriazole-1-carboxylic acid ethyl ester
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Overview
Description
1H-Benzotriazole-1-carboxylic acid ethyl ester is a chemical compound belonging to the benzotriazole family. Benzotriazoles are known for their versatile applications in various fields, including organic synthesis, corrosion inhibition, and pharmaceuticals. This compound, in particular, is valued for its unique chemical properties and reactivity, making it a useful intermediate in the synthesis of more complex molecules.
Preparation Methods
The synthesis of 1H-Benzotriazole-1-carboxylic acid ethyl ester typically involves the esterification of 1H-Benzotriazole-1-carboxylic acid. One common method includes the reaction of 1H-Benzotriazole-1-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester .
Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
1H-Benzotriazole-1-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, leading to a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Benzotriazole-1-carboxylic acid ethyl ester has numerous applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is a precursor in the synthesis of drugs with potential therapeutic applications, including anticancer and antiviral agents.
Industry: The compound is utilized in the production of corrosion inhibitors, UV stabilizers, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1H-Benzotriazole-1-carboxylic acid ethyl ester involves its ability to act as a versatile synthetic intermediate. The benzotriazole moiety can stabilize negative charges and radicals, making it an excellent leaving group in various reactions. This property allows the compound to participate in a wide range of chemical transformations, facilitating the synthesis of diverse molecular structures .
Comparison with Similar Compounds
1H-Benzotriazole-1-carboxylic acid ethyl ester can be compared with other benzotriazole derivatives, such as:
Methyl 1H-Benzotriazole-1-carboxylate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
1H-Benzotriazole-1-carboxylic acid: The parent acid form of the compound.
1H-Benzotriazole-1-carboxamide: An amide derivative with different reactivity and applications
The uniqueness of this compound lies in its specific ester group, which imparts distinct reactivity and solubility properties, making it suitable for particular synthetic applications.
Properties
IUPAC Name |
ethyl benzotriazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)12-8-6-4-3-5-7(8)10-11-12/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSAZSZAGNHPPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2=CC=CC=C2N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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